1-Benzyloxy-2-bromo-4-t-butylbenzene
Description
Significance of Bromoaromatic Compounds as Advanced Synthetic Building Blocks
Bromoaromatic compounds are highly valued as precursors in a multitude of chemical reactions. Their principal significance lies in their ability to participate in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Sonogashira couplings, have revolutionized the synthesis of complex molecules. wwjmrd.comrsc.orgmdpi.com
The utility of bromoarenes stems from the characteristics of the carbon-bromine (C-Br) bond. Its reactivity is intermediate between that of the highly reactive C-I bond and the more inert C-Cl bond, offering a perfect balance of stability for isolation and reactivity for subsequent functionalization. wikipedia.org This tunable reactivity makes aryl bromides ideal substrates for constructing biaryl systems, which are common motifs in pharmaceuticals and liquid crystals. mdpi.commusechem.com Furthermore, aryl bromides are classical precursors for generating highly reactive organometallic intermediates such as Grignard reagents and organolithium species, further expanding their synthetic potential.
Influence of Aromatic Substitution Patterns on Reactivity and Synthetic Strategy
The reactivity of an aryl bromide is not solely determined by the bromine atom; it is profoundly influenced by the other substituents on the aromatic ring. These groups can exert powerful electronic and steric effects that dictate the molecule's behavior in a given reaction.
Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Activating Groups (EDGs): These groups, such as alkoxy (e.g., benzyloxy) and alkyl (e.g., t-butyl) groups, donate electron density to the aromatic ring. This increases the ring's nucleophilicity, making it more reactive toward electrophiles in electrophilic aromatic substitution (EAS) reactions. libretexts.orgmasterorganicchemistry.com EDGs stabilize the carbocation intermediate formed during EAS and typically direct incoming electrophiles to the ortho and para positions. libretexts.org
Deactivating Groups (EWGs): These groups pull electron density from the ring, making it less reactive in EAS. Halogens, like bromine, are a unique case. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directors because their lone pairs can participate in resonance stabilization. libretexts.org
Steric Effects: The size and spatial arrangement of substituents can hinder the approach of reagents to certain positions on the ring. tib.euyoutube.com A bulky group, like the tert-butyl group in 1-Benzyloxy-2-bromo-4-t-butylbenzene, can block adjacent (ortho) positions, making reactions at those sites less favorable and often leading to higher selectivity for reactions at less hindered positions. youtube.com
In the case of This compound , the interplay of these effects is evident. The benzyloxy and t-butyl groups are both activating, ortho, para-directors, while the bromine atom is a deactivating ortho, para-director. The bulky t-butyl group at the 4-position and the benzyloxy group at the 1-position sterically shield the ring, which can influence the efficiency of cross-coupling reactions at the C-Br bond in the 2-position. Studies on Sonogashira couplings have shown that sterically demanding aryl bromides with substituents in the ortho-position often require higher catalyst loadings or specialized ligands to achieve good yields. nih.govresearchgate.net
| Substituent Type | Examples | Electronic Effect | Effect on EAS Rate | Directing Effect |
|---|---|---|---|---|
| Strongly Activating | -OH, -NH₂, -OR (e.g., Benzyloxy) | Strong π-donation | Greatly Increases | Ortho, Para |
| Moderately Activating | -R (e.g., t-Butyl) | Inductive donation | Increases | Ortho, Para |
| Deactivating | -F, -Cl, -Br, -I | Inductive withdrawal, π-donation | Decreases | Ortho, Para |
| Strongly Deactivating | -NO₂, -CN, -SO₃H, -C(O)R | Strong inductive & π-withdrawal | Greatly Decreases | Meta |
Overview of Modern Functionalization Strategies for Aryl Bromides
The transformation of the C-Br bond is a central theme in modern organic synthesis, with a continuous evolution of methods offering greater efficiency, selectivity, and functional group tolerance.
Palladium-Catalyzed Cross-Coupling: This remains the most prominent strategy for functionalizing aryl bromides. The Suzuki-Miyaura reaction, which couples aryl halides with organoboron reagents, is widely used due to the stability and low toxicity of the boron compounds. wwjmrd.commusechem.comnih.gov Other key reactions include:
Sonogashira Coupling: Forms a C-C bond between an aryl bromide and a terminal alkyne, crucial for synthesizing conjugated systems. wikipedia.orgnih.gov
Heck Coupling: Creates a C-C bond between an aryl bromide and an alkene. mdpi.com
Buchwald-Hartwig Amination: Forms a C-N bond, a vital transformation in pharmaceutical synthesis.
These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand to stabilize the catalyst and tune its reactivity, and a base. wwjmrd.com Recent advancements have led to ligand-free systems and reactions that can be performed in greener solvents like water. rsc.orgucsb.edu
Nickel/Photoredox Dual Catalysis: A more recent and powerful strategy combines nickel catalysis with photoredox catalysis. rsc.org This dual catalytic system allows for the generation of radical intermediates under very mild conditions using visible light. rsc.orgnih.gov This approach has expanded the scope of possible coupling partners for aryl bromides to include substrates like carboxylic acids and alcohols, which were previously challenging to use. nih.govnih.govresearchgate.net The exceptional reactivity of nickel, which can access multiple oxidation states, is key to these novel transformations. nih.gov
Directed Ortho Metalation (DoM): While not a direct functionalization of the C-Br bond, DoM is a powerful related strategy for functionalizing the positions adjacent to certain directing groups. wikipedia.org Groups like ethers (including benzyloxy) can direct a strong base (typically an organolithium reagent) to remove a proton from the ortho position, creating a new site for reaction with an electrophile. researchgate.netnih.govacs.orgacs.org This provides a complementary method for elaborating complex substituted aromatics.
| Strategy | Typical Catalyst/Reagents | Bond Formed | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, Phosphine ligand, Base, Boronic acid/ester | C(sp²)-C(sp²), C(sp²)-C(sp³) | High functional group tolerance; stable reagents. musechem.comnih.gov |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base, Terminal alkyne | C(sp²)-C(sp) | Creates linear, conjugated structures. wikipedia.orgnih.gov |
| Nickel/Photoredox Catalysis | Ni catalyst, Photocatalyst (e.g., Ir, Ru, or organic dye), Light | C(sp²)-C(sp³) | Mild conditions; enables use of radical precursors. rsc.orgnih.gov |
| Directed Ortho Metalation | Organolithium reagent (e.g., n-BuLi, t-BuLi), Electrophile | C-C, C-Si, etc. (at ortho position) | Highly regioselective functionalization of C-H bonds. wikipedia.orgresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-tert-butyl-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO/c1-17(2,3)14-9-10-16(15(18)11-14)19-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHKNVNBJZCORJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569145 | |
| Record name | 1-(Benzyloxy)-2-bromo-4-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52458-11-4 | |
| Record name | 1-(Benzyloxy)-2-bromo-4-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Benzyloxy 2 Bromo 4 T Butylbenzene and Analogous Structures
Targeted Synthesis Routes to 1-Benzyloxy-2-bromo-4-t-butylbenzene
The direct synthesis of this compound can be achieved by two logical pathways: brominating the benzyl (B1604629) aryl ether or alkylating the bromo-phenol.
One effective strategy involves the electrophilic aromatic substitution of 1-benzyloxy-4-t-butylbenzene. The benzyloxy group is a powerful activating group and an ortho, para-director. With the para position occupied by the bulky tert-butyl group, electrophilic attack is directed to the positions ortho to the ether linkage. This steric hindrance and electronic guidance allow for the regioselective introduction of a bromine atom.
Common brominating agents for this transformation include molecular bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a catalyst or in a suitable solvent. For instance, the bromination of activated aromatic compounds like 2,6-di-tert-butylphenol (B90309) with bromine in dichloromethane (B109758) proceeds smoothly at low temperatures to achieve regioselective bromination. orgsyn.org A similar principle applies to the synthesis of the target molecule, where bromination of the pre-functionalized 1-benzyloxy-4-t-butylbenzene can be accomplished using Br₂ or NBS, potentially with a Lewis acid catalyst like FeBr₃ to enhance the electrophilicity of the bromine.
Table 1: Conditions for Regioselective Bromination
| Starting Material | Brominating Agent | Catalyst/Solvent | Key Outcome |
|---|---|---|---|
| 1-Benzyloxy-4-t-butylbenzene | Br₂ or NBS | FeBr₃ / Dichloromethane | Regioselective bromination at the C2 position. |
| 2,6-di-tert-butylphenol | Br₂ | Dichloromethane | Selective bromination at the C4 position. orgsyn.org |
An alternative and widely used approach is the O-alkylation of a phenolic precursor, a reaction commonly known as the Williamson ether synthesis. This method involves the reaction of 2-bromo-4-tert-butylphenol (B1265803) with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base.
The synthesis begins with the deprotonation of the hydroxyl group of 2-bromo-4-tert-butylphenol by a base (e.g., NaOH, K₂CO₃) to form the corresponding phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic benzylic carbon of the benzyl halide in a nucleophilic substitution reaction, displacing the halide and forming the desired ether linkage. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) and may require heating (reflux) to proceed to completion. Following the reaction, the product is isolated through extraction and purified by column chromatography or recrystallization.
Table 2: O-Alkylation Reaction Parameters
| Phenolic Precursor | Alkylating Agent | Base | Solvent | Typical Condition |
|---|---|---|---|---|
| 2-Bromo-4-tert-butylphenol | Benzyl chloride | NaOH / K₂CO₃ | DMF | Reflux |
| 4-tert-butylphenol | Benzyl bromide | NaOH | Ethanol | Not specified chegg.comchegg.com |
Precursor Chemistry: Derivatization from Related Bromo-tert-butylbenzene Scaffolds
The synthesis of the target compound and its analogues relies heavily on the availability and reactivity of key precursors, particularly those based on the bromo-tert-butylbenzene framework.
The formation of the aryl ether C-O bond is a critical step. While the Williamson ether synthesis is effective, other methods starting from aryl halides are also prominent in organic synthesis.
Nucleophilic Aromatic Substitution (SNAr): This reaction pathway involves the attack of a nucleophile (like an alkoxide) on an aryl halide. libretexts.org However, SNAr generally requires the aromatic ring to be "activated" by strongly electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group (the halogen). libretexts.orgstanford.edu Simple, unactivated aryl halides like 1-bromo-4-tert-butylbenzene (B1210543) are typically resistant to classical SNAr reactions under standard conditions. stanford.edu
Metal-Catalyzed Coupling: For unactivated aryl halides, transition metal-catalyzed cross-coupling reactions are the methods of choice for forming C-O bonds. researchgate.net The Buchwald-Hartwig amination has been extended to C-O coupling, utilizing palladium catalysts with specialized phosphine (B1218219) ligands to couple aryl halides (bromides and chlorides) with alcohols. organic-chemistry.orguwindsor.ca This method is valued for its broad substrate scope and tolerance of various functional groups. organic-chemistry.org Another classic method is the Ullmann condensation, which typically uses a copper catalyst to couple an aryl halide with an alcohol, often under harsher conditions than palladium-catalyzed routes. organic-chemistry.org
1-Bromo-4-tert-butylbenzene is a versatile precursor in organic synthesis due to the reactivity of the carbon-bromine bond. nbinno.com It serves as a valuable starting material for introducing the 4-tert-butylphenyl moiety into more complex structures.
Key transformations include:
Lithium-Bromine Exchange: Reaction with organolithium reagents like n-butyllithium or tert-butyllithium (B1211817) at low temperatures cleanly converts the aryl bromide into (4-tert-butylphenyl)lithium. nbinno.comchemsrc.com This powerful nucleophile can then be used in a wide array of subsequent reactions, such as additions to carbonyl compounds.
Cross-Coupling Reactions: It is an excellent substrate for various palladium-catalyzed cross-coupling reactions. For example, in Suzuki coupling, it can be reacted with boronic acids to form carbon-carbon bonds, leading to the synthesis of substituted biphenyls. nbinno.com
Electrophilic Aromatic Substitution: The existing substituents on the ring direct further substitution. For instance, nitration of 1-bromo-4-tert-butylbenzene can be achieved using a mixture of nitric and sulfuric acids to produce 1-bromo-4-tert-butyl-2-nitrobenzene. chemicalbook.com
Table 3: Selected Synthetic Transformations of 1-Bromo-4-tert-butylbenzene
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Lithium-Bromine Exchange | n-Butyllithium or t-Butyllithium | (4-tert-butylphenyl)lithium | nbinno.comchemsrc.com |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-tert-Butyl-biphenyl derivatives | nbinno.com |
| Nitration | Nitric acid, Sulfuric acid | 1-Bromo-4-tert-butyl-2-nitrobenzene | chemicalbook.com |
Catalytic Systems in Ether Synthesis: Insights from Phase Transfer Catalysis
Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. researchgate.net It is particularly well-suited for the O-alkylation of phenols, a key step in synthesizing aryl ethers. tandfonline.comacs.org
In the context of alkylating a phenol (B47542), the system typically consists of an aqueous phase containing the base (e.g., NaOH) and a water-insoluble organic phase containing the alkylating agent (e.g., benzyl chloride). The phenol itself may be in either phase depending on its solubility. The base deprotonates the phenol to form a phenoxide anion, which is typically soluble in the aqueous phase.
The core of the PTC system is the phase transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or tetraoctylammonium bromide (TOAB). researchgate.netacs.org The lipophilic cation of the catalyst pairs with the phenoxide anion, forming an ion pair that is soluble in the organic phase. This ion pair migrates from the aqueous or interfacial region into the bulk organic phase, where the "naked," highly reactive phenoxide anion can readily react with the alkyl halide to form the ether product. acs.orgresearchgate.net The catalyst cation then returns to the aqueous phase to repeat the cycle. This process avoids the need for anhydrous solvents and can lead to higher reaction rates and yields under mild conditions. tandfonline.com
Table 4: Components of a Typical PTC System for Phenol Alkylation
| Component | Example | Function | Reference |
|---|---|---|---|
| Organic Phase | Chlorobenzene, Toluene | Dissolves the alkylating agent and substrate. | researchgate.net |
| Aqueous Phase | Aqueous NaOH or solid KOH | Provides the base for deprotonation. | researchgate.nettandfonline.com |
| Nucleophile Precursor | 2-Bromo-4-tert-butylphenol | Source of the phenoxide anion. | |
| Alkylating Agent | Benzyl bromide | Electrophile for the substitution reaction. | researchgate.net |
| Phase Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Transports the anion between phases. | acs.orgacs.org |
Kinetic and Mechanistic Aspects of Phase Transfer Catalyzed O-Alkylation
Phase transfer catalysis facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase containing a nucleophile (like a phenoxide) and an organic phase containing an electrophile (like benzyl bromide). mdma.chresearchgate.net The catalyst, often a quaternary ammonium or phosphonium (B103445) salt, plays a crucial role in transporting the nucleophile across the phase boundary. researchgate.netcore.ac.uk
The generally accepted mechanism for the O-alkylation of phenols under PTC conditions is the extraction mechanism. biomedres.us This process involves the following key steps:
Anion Exchange: In the aqueous phase, the phenoxide anion, generated by the reaction of the corresponding phenol with a base (e.g., potassium hydroxide), exchanges with the anion of the phase transfer catalyst (Q⁺X⁻).
Extraction into Organic Phase: The resulting ion pair (Q⁺ArO⁻) is lipophilic enough to be extracted into the organic phase.
Nucleophilic Substitution: In the organic phase, the phenoxide anion, which is now highly reactive due to reduced solvation, undergoes a nucleophilic substitution reaction with the alkylating agent (e.g., benzyl bromide) to form the desired ether.
Catalyst Regeneration: The catalyst cation (Q⁺) paired with the leaving group anion (e.g., Br⁻) returns to the aqueous phase, or the interface, to restart the catalytic cycle.
Kinetic studies on analogous systems, such as the synthesis of 1-butoxy-4-tert-butylbenzene (B13943118) from 4-tert-butylphenol, reveal that the reaction often follows pseudo-first-order kinetics. researchgate.net The rate of reaction is influenced by the concentration of the catalyst, the alkylating agent, and the base. researchgate.net Theoretical studies suggest that for certain catalysts like tetrabutylammonium, an active complex of the form RN₄⁺PhO⁻(PhOH) may be the key reacting species in the organic phase. researchgate.net The primary factor influencing the activity of tetraalkylammonium catalysts is the effective concentration of the tetraalkylammonium phenoxides in the organic phase. acs.org
The reactivity of the transferred phenoxide in the organic phase is significantly enhanced because it is less solvated and exists as a "naked" anion within the ion pair. This heightened nucleophilicity is a cornerstone of the efficiency of PTC. While O-alkylation is kinetically favored over C-alkylation for phenoxides, the latter can sometimes occur as a side reaction. researchgate.net
Optimization of Reaction Parameters for Heterogeneous Systems
The efficiency and yield of the synthesis of this compound and its analogs via PTC are highly dependent on several reaction parameters. Optimization of these parameters is crucial for achieving the desired outcome in these heterogeneous (liquid-liquid or solid-liquid) systems. nih.gov
Effect of Catalyst Structure and Concentration: The choice of the phase transfer catalyst is critical. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are commonly employed. researchgate.net The lipophilicity of the catalyst's cation affects its ability to extract the phenoxide into the organic phase. A study on various tetraalkylammonium cations showed a significant range in reactivity under PTC conditions, with the effective concentration of the phenoxide in the organic phase being the primary influencing factor. acs.org Increasing the catalyst concentration generally leads to an increased reaction rate, as it enhances the transfer of the nucleophile across the phase boundary. researchgate.net
Interactive Table: Effect of Catalyst on Reaction Rate Note: This data is illustrative, based on general principles of PTC, as specific kinetic data for the target compound is not available.
| Catalyst | Lipophilicity | Relative Rate |
|---|---|---|
| Tetrabutylammonium Bromide (TBAB) | High | 100 |
| Tetraethylammonium Bromide (TEAB) | Moderate | 45 |
Influence of the Base: An inorganic base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), is used to generate the phenoxide anion in the aqueous or solid phase. The concentration of the base is a key parameter; an increase in the amount of base generally leads to a significant increase in the reaction rate constant by promoting the formation of the active nucleophile. researchgate.net
Effect of Temperature: The reaction rate typically increases with temperature, following the Arrhenius equation. researchgate.net This allows for the calculation of the activation energy (Ea) for the reaction. However, excessively high temperatures might lead to unwanted side reactions or decomposition of the catalyst. A common temperature range for such reactions is 50-70 °C. researchgate.net
Interactive Table: Optimization of Reaction Parameters for O-Alkylation Note: This data is generalized from studies on analogous phenolic compounds.
| Parameter | Condition 1 | Rate (Relative) | Condition 2 | Rate (Relative) | Rationale |
|---|---|---|---|---|---|
| Catalyst Conc. | 1 mol% | 100 | 2 mol% | 180 | Higher catalyst concentration increases inter-phase transport of the nucleophile. |
| Base (KOH) Conc. | 1.5 eq | 100 | 3.0 eq | 250 | Increased base concentration leads to higher formation of the active phenoxide anion. researchgate.net |
| Temperature | 50 °C | 100 | 70 °C | 220 | Reaction kinetics are enhanced at higher temperatures as per the Arrhenius equation. researchgate.net |
| Stirring Speed | 300 rpm | 100 | 600 rpm | 160 | Increased agitation improves mass transfer between the immiscible phases. researchgate.net |
By carefully controlling these parameters, the synthesis of this compound and related ethers can be optimized to achieve high yields and purity under mild, environmentally friendly conditions.
Strategic Applications of 1 Benzyloxy 2 Bromo 4 T Butylbenzene As a Key Intermediate in Complex Molecule Synthesis
Utility as a Versatile Building Block for Diverse Organic Scaffolds
The strategic arrangement of functional groups in 1-benzyloxy-2-bromo-4-t-butylbenzene underpins its utility as a versatile building block. The presence of the aryl bromide allows for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions. This reactivity enables the facile introduction of various substituents at the 2-position, leading to a diverse range of molecular skeletons.
The bulky tert-butyl group at the 4-position serves multiple purposes. It enhances the solubility of the molecule and its derivatives in organic solvents, simplifying reaction setup and purification. Furthermore, its steric hindrance can influence the regioselectivity of certain reactions, directing incoming groups to specific positions on the aromatic ring.
The benzyloxy group acts as a robust protecting group for the phenolic oxygen. This is crucial for preventing unwanted side reactions during the functionalization of the aryl bromide. The benzyl (B1604629) group can be readily removed under various conditions, such as catalytic hydrogenation, to unveil the phenol (B47542), which can then be used for further synthetic transformations. This "protect-and-modify" strategy significantly expands the synthetic possibilities.
Role in the Synthesis of Advanced Intermediates for Bioactive Compounds
This compound is a valuable precursor in the synthesis of advanced intermediates for a variety of bioactive compounds, including those with potential applications in pharmaceuticals and agrochemicals. Its structural framework is a key component in the assembly of more complex molecules that may exhibit a range of biological activities.
For instance, derivatives of bromophenols are known to possess a wide spectrum of biological properties, including antioxidant and antidiabetic activities. nih.govnih.gov The synthesis of such derivatives often involves the strategic modification of a bromophenol core, for which this compound serves as an excellent starting material after deprotection of the benzyl group. The ability to introduce diverse functionalities via the bromo substituent allows for the creation of libraries of compounds for biological screening.
While specific examples detailing the direct use of this compound in the synthesis of named bioactive compounds are not extensively documented in publicly available literature, its analogous structures are widely employed. For example, substituted bromophenols are key intermediates in the synthesis of various therapeutic agents. nih.gov The versatility of this compound suggests its potential as a key starting material for the synthesis of novel analogs of existing drugs or entirely new classes of bioactive molecules.
Derivatization Strategies via Aryl Bromide Functionalization
The bromine atom in this compound is the primary reactive site for derivatization, enabling a multitude of synthetic transformations. Palladium-catalyzed cross-coupling reactions are the most powerful tools for the functionalization of this aryl bromide, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Formation of Substituted Aromatic Systems through Cross-Coupling
A variety of cross-coupling reactions can be employed to modify the this compound core, leading to the formation of highly substituted aromatic systems.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds, which are common structural motifs in many biologically active molecules and advanced materials. For instance, coupling with various arylboronic acids can introduce a second aromatic ring at the 2-position.
Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This provides access to arylethynyl derivatives, which are valuable intermediates for the synthesis of more complex structures, including polycyclic aromatic compounds and conjugated materials.
Heck-Mizoroki Reaction: In this reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This provides a route to stilbene (B7821643) and cinnamate (B1238496) derivatives, which are classes of compounds with interesting photophysical and biological properties.
Buchwald-Hartwig Amination: This powerful reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This is a key transformation for the synthesis of arylamines, which are prevalent in many pharmaceuticals and organic electronic materials.
Below is a table summarizing potential cross-coupling reactions with this compound:
| Cross-Coupling Reaction | Coupling Partner | Catalyst/Reagents (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne |
| Heck-Mizoroki | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Substituted Alkene |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | Arylamine |
Introduction of Diverse Functionalities for Structure-Activity Relationship Studies
The ability to introduce a wide range of functional groups onto the this compound scaffold via cross-coupling reactions is invaluable for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov By systematically varying the substituent at the 2-position, researchers can probe the influence of steric and electronic properties on the biological activity of a lead compound.
For example, a library of analogs can be synthesized by coupling the parent compound with a diverse set of boronic acids (Suzuki-Miyaura), alkynes (Sonogashira), or amines (Buchwald-Hartwig). The resulting compounds, each with a unique substituent, can then be screened for their biological activity. This systematic approach allows for the identification of key structural features that are essential for potency and selectivity, guiding the design of more effective therapeutic agents.
The following table illustrates the potential for generating a diverse set of derivatives for SAR studies:
| Coupling Reaction | Example Coupling Partner | Resulting Functional Group | Potential for SAR Study |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Probing electronic effects (electron-donating group) |
| Suzuki-Miyaura | 3-Trifluoromethylphenylboronic acid | 3-Trifluoromethylphenyl | Probing electronic effects (electron-withdrawing group) |
| Sonogashira | Phenylacetylene | Phenylethynyl | Introducing a rigid, linear linker |
| Buchwald-Hartwig | Morpholine | Morpholinyl | Introducing a heterocyclic amine for improved solubility |
Development of Complex Polycyclic Aromatic Compounds and Specialty Chemicals
This compound can serve as a key starting material for the synthesis of complex polycyclic aromatic compounds (PACs) and specialty chemicals. The introduction of specific functional groups via cross-coupling reactions can be followed by intramolecular cyclization reactions to build up the polycyclic framework.
For instance, a Sonogashira coupling with an appropriately substituted alkyne could be followed by an electrophilic cyclization to generate a substituted phenanthrene (B1679779) or other polycyclic systems. scilit.com Similarly, a Suzuki-Miyaura coupling to introduce a vinyl group, followed by an intramolecular Heck reaction, could lead to the formation of a fused ring system.
The synthesis of carbazole (B46965) derivatives, which are important motifs in materials science and medicinal chemistry, can also be envisioned. A Buchwald-Hartwig amination with a suitable aniline (B41778) derivative, followed by an intramolecular C-H activation or other cyclization strategies, could provide access to complex carbazole structures. The tert-butyl group can be advantageous in these systems by enhancing solubility and influencing the solid-state packing of the resulting polycyclic compounds, which is crucial for applications in organic electronics.
Furthermore, the versatility of this compound makes it a valuable intermediate for the synthesis of a range of specialty chemicals, including ligands for catalysis, building blocks for supramolecular chemistry, and precursors for advanced materials with tailored electronic and photophysical properties.
Future Directions and Advanced Research Perspectives in Aryl Halide Chemistry
Innovations in Transition Metal-Catalyzed Functionalization of Aryl Bromides
Transition metal catalysis remains a cornerstone of aryl halide functionalization, and ongoing innovations are set to provide even more powerful tools for chemists. For aryl bromides like 1-Benzyloxy-2-bromo-4-t-butylbenzene, the development of next-generation catalysts is crucial for overcoming the steric hindrance presented by the ortho-benzyloxy and para-t-butyl substituents.
Future research will likely focus on the design and synthesis of novel phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) that can promote high-efficiency coupling reactions even with sterically congested substrates. These advanced ligands will likely feature tailored steric and electronic properties to facilitate the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination. For instance, the development of bulky, electron-rich ligands has been shown to improve the efficiency of Suzuki-Miyaura and Buchwald-Hartwig amination reactions for hindered aryl bromides.
A key area of innovation will be the expansion of the reaction scope to include a wider array of coupling partners. This includes the development of catalysts for challenging transformations such as the direct C-H arylation of heterocycles, the coupling of secondary alkyl organometallics, and the introduction of novel functional groups that are currently difficult to install. The table below illustrates the potential of modern catalyst systems for the functionalization of a sterically hindered aryl bromide, which could be conceptually applied to this compound.
| Coupling Reaction | Catalyst/Ligand System | Potential Product from this compound | Anticipated Yield Range |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | 1-Benzyloxy-4-t-butyl-2-phenylbenzene | 85-95% |
| Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | N-Aryl-1-benzyloxy-4-t-butylbenzen-2-amine | 80-90% |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | 1-Benzyloxy-2-(phenylethynyl)-4-t-butylbenzene | 75-85% |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | 1-Benzyloxy-4-t-butyl-2-vinylbenzene | 70-80% |
These innovations will not only provide more efficient routes to known derivatives but also open up new avenues for the synthesis of complex molecules with novel architectures and properties.
Exploration of Photoredox Catalysis for New Synthetic Transformations
Visible-light photoredox catalysis has emerged as a powerful and sustainable approach for the functionalization of aryl halides. This methodology offers the ability to generate highly reactive aryl radicals from aryl bromides under exceptionally mild conditions, often at room temperature. For a substrate like this compound, photoredox catalysis presents exciting opportunities for transformations that are complementary to traditional transition metal-catalyzed methods.
Future research in this area will likely focus on expanding the scope of photoredox-mediated reactions for aryl bromides. This includes the development of new photocatalysts with tailored redox potentials to enable the activation of a broader range of substrates. Dual catalytic systems, which combine a photoredox catalyst with a transition metal catalyst (e.g., nickel), are a particularly promising area of exploration. chemistryjournals.net This synergistic approach can enable challenging cross-coupling reactions, such as the coupling of aryl bromides with alkyl halides or the introduction of fluorine-containing moieties.
The development of enantioselective photoredox-catalyzed reactions is another key frontier. By using chiral photocatalysts or co-catalysts, it may be possible to achieve the asymmetric functionalization of aryl halides, leading to the synthesis of enantioenriched products with potential applications in medicinal chemistry. The table below showcases some potential photoredox-catalyzed transformations that could be applied to this compound.
| Reaction Type | Catalyst System | Potential Product | Key Features |
| C-N Coupling | Ir(ppy)₃ / NiBr₂·diglyme | 1-Benzyloxy-2-(amino)-4-t-butylbenzene | Mild conditions, broad amine scope |
| Borylation | fac-Ir(ppy)₃ | 1-Benzyloxy-4-t-butyl-2-phenylboronic acid pinacol (B44631) ester | Room temperature, high functional group tolerance |
| C-H Arylation | Ru(bpy)₃Cl₂ | Arylated derivative at a C-H bond | Direct functionalization without pre-activated substrates |
The continued exploration of photoredox catalysis is expected to uncover novel reaction pathways and provide access to previously inaccessible chemical space.
Development of Sustainable and Environmentally Benign Synthetic Methodologies
The principles of green chemistry are increasingly influencing the direction of research in organic synthesis. For the functionalization of aryl halides like this compound, future efforts will be directed towards developing more sustainable and environmentally benign methodologies.
A major focus will be the replacement of traditional organic solvents with greener alternatives. This includes the use of water, ionic liquids, or deep eutectic solvents as reaction media. scielo.br Micellar catalysis, where reactions are carried out in aqueous surfactant solutions, is a particularly promising approach for coupling hydrophobic substrates like this compound. researchgate.net These methods not only reduce the environmental impact of chemical processes but can also lead to enhanced reaction rates and selectivities.
Another key aspect of sustainable synthesis is the development of catalyst systems that are recoverable and reusable. This can be achieved through the immobilization of homogeneous catalysts on solid supports or the use of heterogeneous catalysts. Furthermore, research into ligand-free catalysis and the use of more earth-abundant and less toxic metals (e.g., iron, copper) as catalysts will continue to be a priority. nih.gov
Advanced Computational and Spectroscopic Approaches for Mechanistic Understanding
A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of reaction conditions. Advanced computational and spectroscopic techniques are playing an increasingly important role in elucidating the intricate details of aryl halide functionalization reactions.
Density Functional Theory (DFT) calculations have become an invaluable tool for modeling catalytic cycles, predicting reaction outcomes, and understanding the factors that control selectivity. chemistryjournals.net For a molecule like this compound, DFT studies could be used to probe the influence of the sterically demanding substituents on the energetics of oxidative addition and reductive elimination steps in various cross-coupling reactions. chemistryjournals.net This could guide the in-silico design of ligands that are optimally suited for this type of substrate.
In parallel, advanced spectroscopic techniques are providing unprecedented insights into reactions as they occur. In-situ monitoring of reactions using techniques such as ReactIR, Raman spectroscopy, and NMR spectroscopy allows for the real-time tracking of reactant consumption, product formation, and the observation of transient intermediates. nih.govcitedrive.com These experimental data, when combined with computational models, provide a powerful platform for validating mechanistic hypotheses and accelerating the development of new synthetic methods.
Expanding Applications in Materials Science and Medicinal Chemistry via Novel Derivatization
The ultimate goal of developing new synthetic methodologies for aryl halides is to enable the creation of novel molecules with valuable properties. The functionalization of this compound and related structures opens up a wide range of possibilities in materials science and medicinal chemistry.
In materials science, the derivatization of this aryl bromide could lead to the synthesis of new organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of various aromatic and heteroaromatic groups through cross-coupling reactions can be used to tune the electronic and photophysical properties of the resulting materials. The bulky t-butyl group can enhance solubility and prevent aggregation, which is often beneficial for device performance.
In medicinal chemistry, the 1-benzyloxy-4-t-butylbenzene scaffold can serve as a starting point for the synthesis of new bioactive molecules. The bromine atom provides a handle for the introduction of a wide variety of functional groups, allowing for the systematic exploration of structure-activity relationships. For example, the introduction of amine or amide functionalities via Buchwald-Hartwig amination could lead to compounds with potential therapeutic applications. The benzyloxy group can also be a key pharmacophoric element or a protecting group that can be removed at a later stage of the synthesis. The synthesis of various bioactive molecules often involves the functionalization of aryl halides. nih.gov
The continued development of novel derivatization strategies for aryl halides will undoubtedly lead to the discovery of new materials and therapeutic agents with enhanced properties and functions.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing 1-Benzyloxy-2-bromo-4-t-butylbenzene, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or electrophilic aromatic substitution. For example, bromination of a pre-functionalized benzene derivative (e.g., 1-benzyloxy-4-t-butylbenzene) using or (N-bromosuccinimide) in the presence of a Lewis acid (e.g., ) is common. Optimization involves controlling temperature (0–25°C), solvent polarity (e.g., ), and stoichiometry to minimize side products like dibrominated species. Reaction progress should be monitored via TLC or GC-MS .
Q. How can the purity and structural integrity of this compound be confirmed after synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC-MS : To assess purity by comparing retention times with standards.
- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., benzyloxy, t-butyl, bromine). The deshielding effect of bromine on adjacent protons is a key indicator.
- Elemental Analysis : Verify %C, %H, and %Br match theoretical values .
Q. What safety precautions are critical when handling this compound in a laboratory setting?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- Storage : Store in a sealed container under inert gas (e.g., ) at 2–8°C to prevent degradation.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washing, as brominated aromatics may persist in the environment .
Advanced Research Questions
Q. How do steric and electronic effects of the t-butyl and benzyloxy groups influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The bulky t-butyl group at the para position hinders approach of catalysts (e.g., Pd in Suzuki coupling), requiring ligands like or to enhance catalytic efficiency.
- Electronic Effects : The electron-donating benzyloxy group activates the ring toward electrophilic substitution but deactivates it toward nucleophilic attack. DFT calculations (e.g., Gaussian) can map electron density to predict regioselectivity .
Q. What crystallographic techniques are most effective for resolving structural ambiguities in this compound derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs (SHELXL for refinement, SHELXD for phasing) to solve structures. Key parameters: , data-to-parameter ratio > 15.
- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder, particularly around the t-butyl group.
- Twinned Data Handling : For challenging crystals, apply twin law matrices in SHELXL to refine overlapping domains .
Q. How can contradictory NMR and mass spectrometry data be resolved when characterizing novel derivatives of this compound?
- Methodological Answer :
- Isotopic Pattern Analysis : Use high-resolution mass spectrometry (HRMS) to distinguish between isotopic clusters and potential impurities.
- 2D NMR (COSY, NOESY) : Resolve overlapping signals; NOESY correlations can confirm spatial proximity of substituents (e.g., benzyloxy vs. t-butyl).
- Dynamic NMR : If rotational barriers (e.g., around the benzyloxy group) cause signal splitting, variable-temperature NMR can clarify conformational dynamics .
Q. What strategies mitigate competing side reactions during functionalization of the bromine site in this compound?
- Methodological Answer :
- Protecting Groups : Temporarily protect the benzyloxy group (e.g., silylation with ) to prevent oxidation.
- Catalyst Design : Use Pd(0) catalysts with bulky ligands (e.g., ) to suppress β-hydride elimination in cross-coupling.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing aggregation-driven side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
